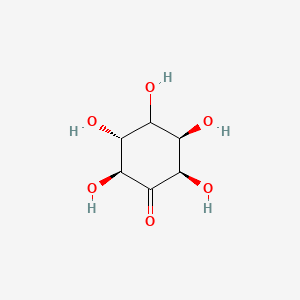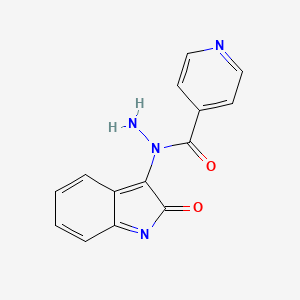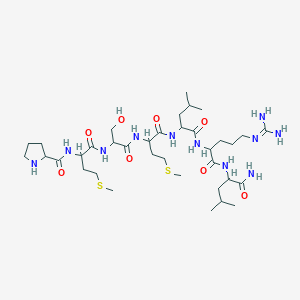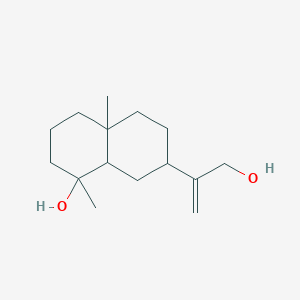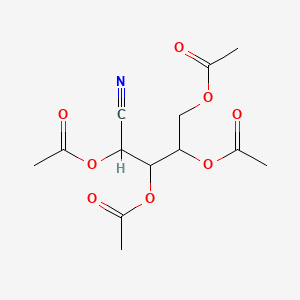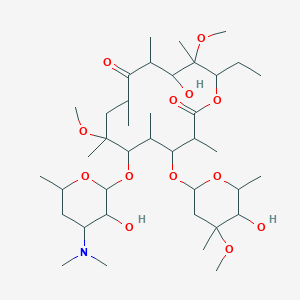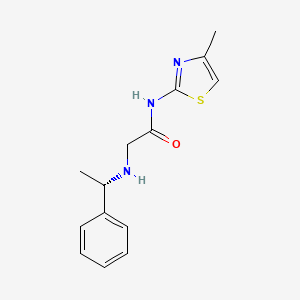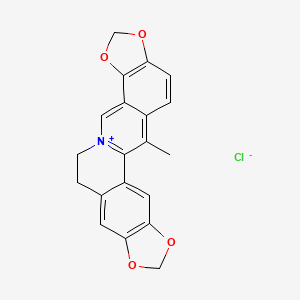
Corysamine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corysamine chloride, also known as Corysamine hydrochloride, is an alkaloid compound with the chemical formula C20H16ClNO4 and a molecular weight of 369.8 g/mol . It appears as a white crystalline solid and is soluble in water, alcohol, and ether . This compound is derived from the rhizomes of Corydalis edulis and is known for its biological activities .
Méthodes De Préparation
The preparation of Corysamine chloride is relatively complex. A commonly used method involves the extraction and purification of Corydalis plant extracts. The process includes:
Extraction: The rhizomes of Corydalis edulis are pretreated using suitable extraction methods.
Purification: The extract undergoes solvent extraction and separation to obtain a higher purity of the Corydalis plant extract.
Crystallization: The purified extract is then crystallized, dried, and further purified to yield this compound
Analyse Des Réactions Chimiques
Corysamine chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include ethanol, chloroform, dichloromethane, and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Corysamine chloride has several scientific research applications, including:
Mécanisme D'action
Corysamine chloride exerts its effects by interacting with DNA structures, particularly G-quadruplexes. These interactions can inhibit DNA synthesis and proteosynthesis, affecting various biological pathways . The compound’s ability to bind selectively to G-quadruplexes makes it a potential candidate for anti-cancer research .
Comparaison Avec Des Composés Similaires
Corysamine chloride is similar to other alkaloids such as coptisine and stylopine. it is unique in its selective binding to G-quadruplex DNA structures, whereas tetrahydroprotoberberine alkaloid stylopine does not interact with any DNA . Other similar compounds include jatrorrhizine, epiberberine, columbamine, and berberine .
Propriétés
Formule moléculaire |
C20H16ClNO4 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride |
InChI |
InChI=1S/C20H16NO4.ClH/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21;/h2-3,6-8H,4-5,9-10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WMUNRKMYZOSRSH-UHFFFAOYSA-M |
SMILES canonique |
CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


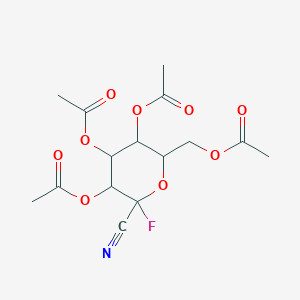
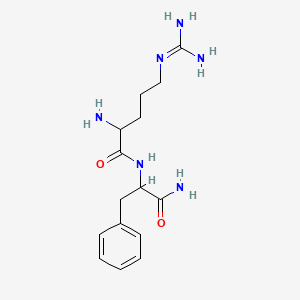
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)
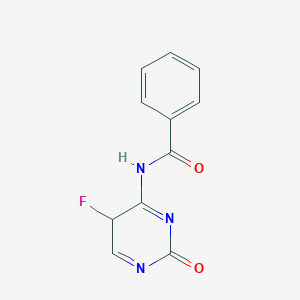

![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)
